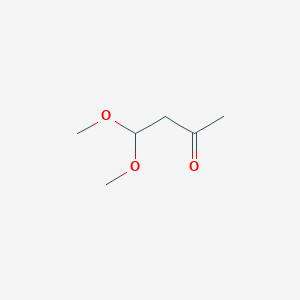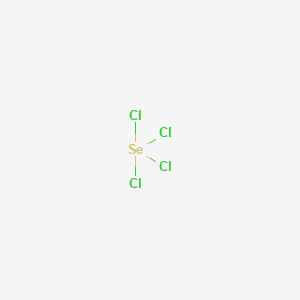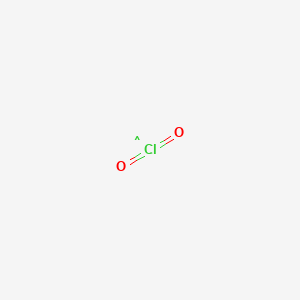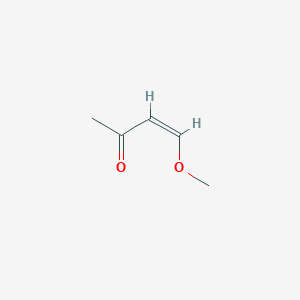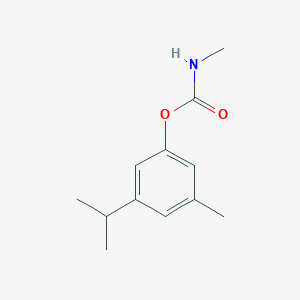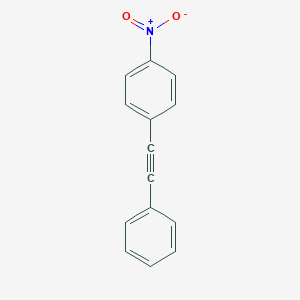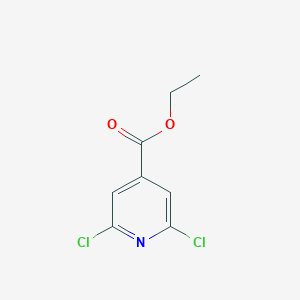
(R)-(+)-1,2-Epoxy-9-decene
Vue d'ensemble
Description
(R)-(+)-1,2-Epoxy-9-decene, commonly known as Epoxomicin, is a natural product that has been used extensively in scientific research. It is a potent inhibitor of the proteasome, an important cellular complex responsible for the degradation of proteins. Epoxomicin has been found to have a wide range of applications in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
Atmospheric Non-equilibrium Oxygen Plasma for Epoxidation
A study by Suga and Sekiguchi (2006) demonstrates the epoxidation of 1-decene using atmospheric pressure glow plasma (APGP), leading to the predominant formation of 1,2-epoxydecane among other products. This process is notable for its application in the partial oxidation of organic compounds under atmospheric pressure without the need for catalysts, suggesting an efficient method for producing (R)-(+)-1,2-Epoxy-9-decene and similar compounds (Suga & Sekiguchi, 2006).
TiO2-Photocatalyzed Epoxidation Under Visible Light
Research by Ohno et al. (2001) on the photocatalyzed epoxidation of 1-decene by H2O2 under UV and visible light using TiO2 powder highlights a method for efficiently producing 1,2-epoxydecane. This study indicates the potential for utilizing TiO2-photocatalyzed reactions under visible light to enhance the selectivity and efficiency of epoxidation processes, contributing to greener and more energy-efficient synthetic pathways (Ohno, Masaki, Hirayama, & Matsumura, 2001).
Microwave-assisted Rapid Synthesis of Polyethers
Ahmadi and Ullah (2017) have developed a strategy for synthesizing polyethers from α-olefin (1-decene) using microwave irradiation, presenting a rapid and efficient alternative to conventional methods. The optimized process parameters yield a high polyether yield, highlighting the utility of microwave-assisted synthesis in accelerating chemical reactions and improving yield efficiency (Ahmadi & Ullah, 2017).
Covalent Binding of Biomolecules to Semiconductors
Jeanquartier et al. (2008) developed a versatile method for covalently linking biomolecules to group-IV semiconductors using epoxy-alkenes like 1,2-epoxy-9-decene. This method enables the attachment of functional biomolecules to semiconductor surfaces, offering potential applications in biosensing and bioelectronics (Jeanquartier, Schider, Feichtenhofer, Schwab, Schennach, Stettner, Winkler, Gruber-Woelfler, Schitter, Eder, & Khinast, 2008).
Enhancement of Epoxy Resin Properties
Research on the incorporation of (R)-(+)-1,2-Epoxy-9-decene derivatives into epoxy resins indicates improved material properties. For instance, graphene oxide modified with (R)-(+)-1,2-Epoxy-9-decene enhances the thermal and mechanical properties of epoxy-polyurethane composites, demonstrating the compound's role in developing advanced materials with superior performance characteristics (Lin et al., 2014).
Propriétés
IUPAC Name |
(2R)-2-oct-7-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426931 | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,2-Epoxy-9-decene | |
CAS RN |
137310-67-9 | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
